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Compound of Interest

Compound Name:
2-(Tert-butyl carboxy)-3-

methylbutanoic acid

CAS No.: 1824108-90-8

Cat. No.: B2469124 Get Quote

Compound: N-(tert-Butoxycarbonyl)-L-valine CAS: 13734-41-3 Application: Solid Phase

Peptide Synthesis (SPPS), Medicinal Chemistry[1]

Executive Summary & Strategic Context
In the high-stakes environment of peptide therapeutics, the purity of starting materials is the

primary determinant of synthesis success. Boc-Val-OH is a foundational building block.[1] Its

lipophilic isopropyl side chain introduces steric bulk, influencing both the aggregation kinetics of

the growing peptide chain and the solubility profile of the final drug candidate.

This guide moves beyond simple data listing. It provides a mechanistic interpretation of

spectroscopic data to empower researchers to detect subtle impurities (such as the D-

enantiomer or free valine) that traditional Certificates of Analysis (CoA) might overlook.[1]

Physico-Chemical Profile
Before advanced spectroscopy, fundamental physical constants provide the first "gate" of

quality control.[1] Deviations here often suggest hydration issues or enantiomeric

contamination.[1]
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Property Value / Range Contextual Note

Molecular Weight 217.26 g/mol
Monoisotopic mass is critical

for MS calibration.[1]

Melting Point 77–80 °C

Sharp range indicates high

crystalline purity.[1]

Broadening suggests solvent

entrapment.[1]

Appearance White crystalline powder

Yellowing indicates oxidation

or trace phenol contamination.

[1]

Optical Rotation -6.2° ± 0.5° (c=1, AcOH)

Critical: Lower magnitude

suggests racemization

(presence of D-Val).[1][2]

Solubility DMF, DMSO, DCM, MeOH
Poor solubility in DCM may

indicate salt contamination.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural verification. The data below uses DMSO-d₆ as the

solvent.[3]

Why DMSO-d₆? Unlike CDCl₃, DMSO disrupts intermolecular hydrogen bonding, resulting in

sharper, distinct peaks for the amide proton (NH) and the carboxylic acid proton, which are

often broad or invisible in chloroform due to rapid exchange.[2]

Molecular Connectivity Diagram
The following diagram maps the chemical structure to the NMR assignment tables below.
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Boc Group (Shielding Region) Valine Backbone

Isopropyl Side Chain

C-Terminus
Boc-Methyls (9H)
Singlet ~1.37 ppm

Quaternary C
~78 ppm

Urethane C=O
~155 ppm

Amide NH
Doublet ~7.0 ppm

Peptide Bond Alpha-CH
~3.8 ppm

Beta-CH
Multiplet ~2.0 ppm

Side Chain

Carboxyl C=O
~173 ppm

Gamma-Methyls (6H)
Doublets ~0.88 ppm

Acid OH
Broad ~12.0 ppm

Click to download full resolution via product page

Caption: Structural connectivity mapping of Boc-Val-OH to specific NMR chemical shift zones.

[1]

¹H NMR Data (400 MHz, DMSO-d₆)
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Position
Shift (

, ppm)
Multiplicity Integral

Assignment
Logic

COOH 12.0 – 12.5 Broad Singlet 1H

Highly

deshielded acidic

proton.[1] Often

invisible in

CDCl₃.[1]

NH 6.8 – 7.1
Doublet (

Hz)
1H

Amide proton

coupling to the

-proton.[1] Shift

is concentration-

dependent.[1]

-CH 3.80 – 3.95
Doublet of

doublets
1H

Chiral center.[1]

Diagnostic for

racemization

(split peaks

indicate D/L mix).

[1][2]

-CH 1.95 – 2.10 Multiplet 1H

Methine proton

of the isopropyl

group.[1]

Boc-CH₃ 1.37 – 1.45 Singlet 9H

The "Boc

Singlet."[1]

Intense

diagnostic peak.

Used for

integration

reference.

-CH₃
0.85 – 0.95 Doublet(s) 6H

Methyls are

diastereotopic;

often appear as

two overlapping

doublets.[1]
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¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Type
Shift (

, ppm)
Structural Significance

Acid C=O 173.0 – 174.0
The reactive site for peptide

coupling.[1]

Urethane C=O 155.0 – 156.0
Characteristic of the

carbamate (Boc) protection.

Boc Quaternary 77.5 – 78.5
The tert-butyl quaternary

carbon.[1]

-Carbon 59.0 – 60.0 Chiral center carbon.[1]

-Carbon 29.0 – 30.5 Side chain methine.[1]

Boc Methyls 28.0 – 28.5
Intense signal corresponding

to the 3 methyl groups.

-Carbons 18.0 – 19.5 Side chain methyls.[1]

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the fastest method to confirm functional group integrity, specifically

distinguishing the urethane carbonyl from the carboxylic acid carbonyl.

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
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Functional Group
Wavenumber
(cm⁻¹)

Band Shape Diagnostic Value

O-H Stretch 2500 – 3300 Very Broad

Confirmation of free

carboxylic acid

(dimerized).[1]

N-H Stretch 3300 – 3450 Sharp/Medium

Urethane N-H.[1]

Absence suggests N-

alkylation impurities.

C=O[1] (Acid) 1705 – 1730 Strong Free acid carbonyl.

C=O[1][2] (Urethane) 1650 – 1690 Strong

Boc carbonyl.[1][2]

Usually lower

frequency than the

acid C=O.

C-H (Alkyl) 2930 – 2980 Medium

Valine isopropyl and

Boc methyl stretches.

[1][2]

Mass Spectrometry (MS)
While NMR confirms structure, MS confirms molecular identity and is sensitive to deprotected

by-products (e.g., free Valine).[1][2]

Method: ESI (Electrospray Ionization), Positive Mode.[1][2]

Solvent: Methanol + 0.1% Formic Acid.[1]
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Ion Species m/z (Theoretical) Observation

218.14 Protonated molecular ion.[1]

240.12
Sodium adduct (very common

in glass-stored samples).[1][2]

435.27

Protonated dimer

(concentration dependent).[1]

[2]

Fragmentation Logic (MS/MS):

Loss of t-Butyl (-56 Da): The Boc group is acid-labile.[1] In-source fragmentation often yields

a peak at m/z 162 (

).[1]

Loss of Boc (-100 Da): Complete removal of the protecting group yields the iminium ion of

Valine at m/z 118.

Self-Validating Quality Control Protocol
This workflow ensures that only high-integrity starting material enters the synthesis reactor.[1]
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Raw Material Receipt
(Boc-Val-OH)

Step 1: Visual & Solubility
White powder? Clear in DMF?

Step 2: Melting Point
Range: 77-80°C

Pass

REJECT BATCH
(Possible wet/racemized)

Fail (Color/Haze)

Step 3: 1H NMR (DMSO)
Check Boc(9H) : Alpha(1H) Ratio

Pass

Fail (<77°C)
Decision Node:

Are integrals correct?

Step 4: Optical Rotation
Must be negative (-6.2°)

Yes (1:1 Ratio)

No (Excess Boc/Val)

Fail (Low Rotation)

RELEASE FOR SYNTHESIS

Pass

Click to download full resolution via product page

Caption: Self-validating QC workflow for Boc-Val-OH prior to solid-phase peptide synthesis.

Protocol Notes for Validation:
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The Integral Ratio Test: In Step 3, strictly integrate the Boc singlet (set to 9.00) against the

-proton.[1] If the

-proton integrates < 0.95, the sample likely contains Boc-Val-Val-OH dimer or free Boc
impurities.[1]

The Solvent Blank: Always run a solvent blank (DMSO-d₆ only) before the sample to identify

residual water peaks (~3.33 ppm) that might overlap with the

-proton region.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2469124?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2469124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

